Cas no 2080-44-6 (Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, ethyl ester)

ブタン酸、2-(1,3-ジチオラン-2-イリデン)-3-オキソ-、エチルエステルは、有機合成において有用な中間体として知られる化合物です。この化合物は、1,3-ジチオラン環とケトン基、エステル基を有する特徴的な構造を持ち、特に複雑な骨格構築や官能基変換に応用可能です。高い反応性を示すα,β-不飽和ケトン部分は、求核付加反応や環化反応に適しており、医薬品中間体や機能性材料の合成において優れた前駆体としての潜在性を有します。また、ジチオラン部位は保護基としても機能し、選択的な合成経路の設計が可能となります。安定性と取り扱い易さも特長の一つです。

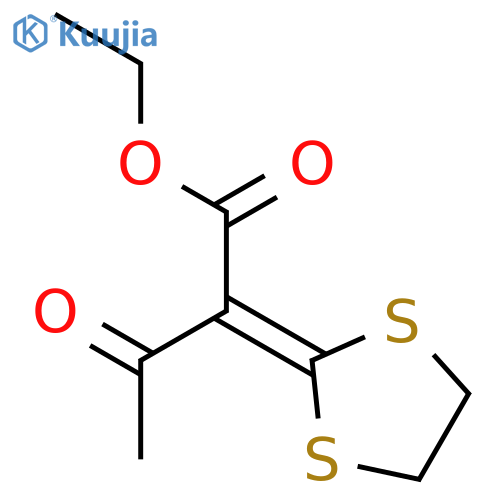

2080-44-6 structure

商品名:Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, ethyl ester

Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, ethyl ester 化学的及び物理的性質

名前と識別子

-

- Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, ethyl ester

- ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate

- CS-0336492

- 2080-44-6

- AKOS005657317

- STK993289

- AB01322137-02

- NCGC00328838-01

- DTXSID30361530

-

- インチ: InChI=1S/C9H12O3S2/c1-3-12-8(11)7(6(2)10)9-13-4-5-14-9/h3-5H2,1-2H3

- InChIKey: GLPYXSYNEKXUDH-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C(=C1SCCS1)C(=O)C

計算された属性

- せいみつぶんしりょう: 232.02286

- どういたいしつりょう: 232.023

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 276

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 94Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- PSA: 43.37

Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A309357-1g |

2-(1-Oxido-1,3-dithiolan-2-ylidene)ethyl butyrate |

2080-44-6 | 97% | 1g |

$247.0 | 2025-02-21 |

Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, ethyl ester 関連文献

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

-

Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

2080-44-6 (Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, ethyl ester) 関連製品

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 61549-49-3(9-Decenenitrile)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2080-44-6)Butanoic acid, 2-(1,3-dithiolan-2-ylidene)-3-oxo-, ethyl ester

清らかである:99%

はかる:1g

価格 ($):222.0